molecular formula C17H16N4O4S2 B2358731 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1009266-55-0

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2358731
CAS No.: 1009266-55-0
M. Wt: 404.46
InChI Key: SIHRVGXMLJTXBH-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the thiophene and pyrrolidine moieties. Common synthetic routes include:

  • Oxidation of thiophene derivatives: to introduce the sulfonyl group.

  • Condensation reactions: to form the oxadiazole ring.

  • Amide bond formation: to attach the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The use of catalysts and solvents is also optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can be used to modify the oxadiazole ring.

  • Substitution: Substitution reactions can introduce different functional groups to the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfonyl derivatives of thiophene.

  • Reduction: Reduced oxadiazole derivatives.

  • Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, leveraging its unique properties for innovative applications.

Mechanism of Action

The mechanism by which N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea: A related compound used as an insect-growth regulator.

  • (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized 3- and 4-PEG: Another compound with a similar oxadiazole structure.

Uniqueness: N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct molecular structure allows for diverse chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-15(18-17-20-19-16(25-17)12-6-2-1-3-7-12)13-8-4-10-21(13)27(23,24)14-9-5-11-26-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHRVGXMLJTXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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